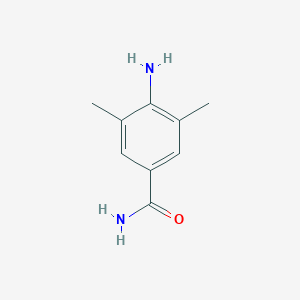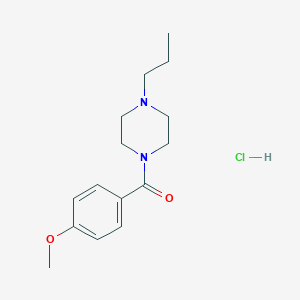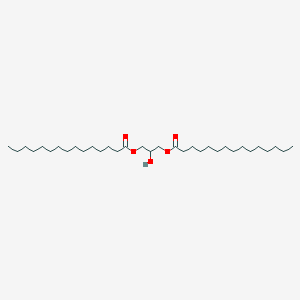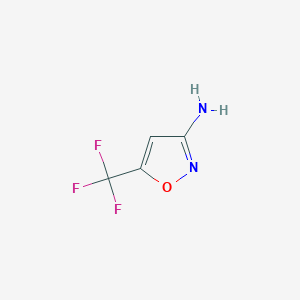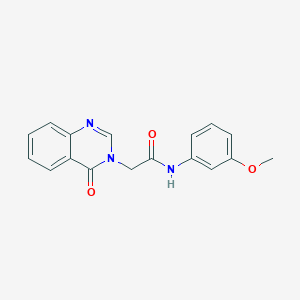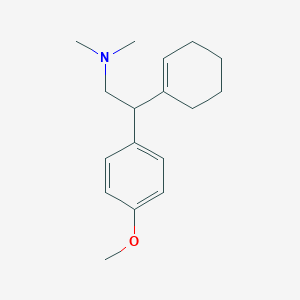![molecular formula C10H9N B025428 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine CAS No. 108744-34-9](/img/structure/B25428.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as CP-47,497 and is a synthetic cannabinoid that binds to the CB1 receptor in the brain.
Mechanism Of Action
CP-47,497 binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Biochemical And Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase appetite, decrease pain, and reduce inflammation. It has also been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of CP-47,497 in lab experiments is its potency and specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a controlled manner. However, one of the limitations of CP-47,497 is its synthetic nature, which may limit its applicability to natural systems.
Future Directions
There are several future directions for research on CP-47,497. One area of research is the development of new drugs that target the CB1 receptor for the treatment of pain, anxiety, and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of CP-47,497 on the body, including its potential neuroprotective effects. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, particularly in the context of long-term use.
Conclusion:
In conclusion, CP-47,497 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique structure and potential applications. It has been extensively studied in the development of new drugs for the treatment of pain, anxiety, and other neurological disorders. CP-47,497 has a range of biochemical and physiological effects on the body, including its potential neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for research on CP-47,497 that may lead to new discoveries and applications in medicine and drug development.
Synthesis Methods
CP-47,497 is synthesized through a multi-step process that involves the reaction of a cyclohexenone derivative with a cyclic amine. The final product is obtained through a series of purification steps that involve chromatography and recrystallization. The synthesis of CP-47,497 is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
CP-47,497 has been extensively studied in scientific research due to its potential applications in medicine and drug development. One of the main areas of research has been in the development of new drugs that target the CB1 receptor. CP-47,497 has been used as a lead compound in the development of new drugs that have potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders.
properties
CAS RN |
108744-34-9 |
|---|---|
Product Name |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine |
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3,6-9H,4H2 |
InChI Key |
NJOBYTCMWNNKPV-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
Canonical SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
synonyms |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



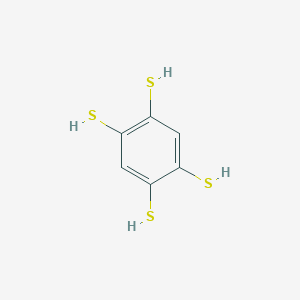
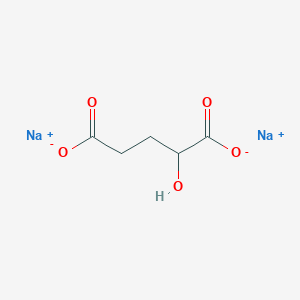
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)




